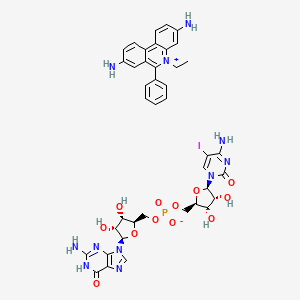
Ethidium-5-iodocytidylyl(3'-5')guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethidium-5-iodocytidylyl(3’-5’)guanosine is a complex compound that combines the properties of ethidium, a well-known fluorescent dye, with a dinucleoside monophosphate structure. This compound is particularly significant in molecular biology and biochemistry due to its ability to intercalate with DNA, making it a valuable tool for studying nucleic acid interactions .
Méthodes De Préparation
The synthesis of Ethidium-5-iodocytidylyl(3’-5’)guanosine involves several steps. The starting materials typically include ethidium bromide and the dinucleoside monophosphate, 5-iodocytidylyl(3’-5’)guanosine. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the compound.
Analyse Des Réactions Chimiques
Ethidium-5-iodocytidylyl(3’-5’)guanosine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, affecting its fluorescence.
Reduction: Reduction reactions can modify the compound’s structure, potentially impacting its ability to intercalate with DNA.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms within the compound. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethidium-5-iodocytidylyl(3’-5’)guanosine has a wide range of applications in scientific research:
Chemistry: Used as a probe to study nucleic acid interactions and to visualize DNA in electrophoresis gels.
Biology: Helps in understanding the mechanisms of DNA replication and repair by intercalating with DNA and allowing for visualization under fluorescent microscopy.
Industry: Utilized in the production of fluorescent dyes and as a component in various biochemical assays.
Mécanisme D'action
The primary mechanism of action of Ethidium-5-iodocytidylyl(3’-5’)guanosine involves intercalation with DNA. This process occurs when the compound inserts itself between the base pairs of the DNA double helix, causing structural changes that can be detected using various analytical techniques. The molecular targets include the DNA strands themselves, and the pathways involved are related to DNA replication, transcription, and repair .
Comparaison Avec Des Composés Similaires
Ethidium-5-iodocytidylyl(3’-5’)guanosine is unique due to its specific combination of ethidium and the dinucleoside monophosphate structure. Similar compounds include:
Ethidium bromide: A widely used fluorescent dye for DNA visualization.
5-Iodouridylyl(3’-5’)adenosine: Another dinucleoside monophosphate that can intercalate with DNA.
Acridine orange: A fluorescent dye with similar intercalative properties but different structural characteristics. The uniqueness of Ethidium-5-iodocytidylyl(3’-5’)guanosine lies in its specific binding affinity and the structural changes it induces in DNA.
Propriétés
Numéro CAS |
64822-98-6 |
|---|---|
Formule moléculaire |
C40H43IN11O12P |
Poids moléculaire |
1027.7 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C21H19N3.C19H24IN8O12P/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;20-5-1-27(19(34)24-13(5)21)16-11(31)9(29)6(39-16)2-37-41(35,36)38-3-7-10(30)12(32)17(40-7)28-4-23-8-14(28)25-18(22)26-15(8)33/h3-13,23H,2,22H2,1H3;1,4,6-7,9-12,16-17,29-32H,2-3H2,(H,35,36)(H2,21,24,34)(H3,22,25,26,33)/t;6-,7-,9-,10-,11-,12-,16-,17-/m.1/s1 |
Clé InChI |
IHGCYGDCLDIZAY-GVBONPNOSA-N |
SMILES isomérique |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)N)I |
SMILES canonique |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


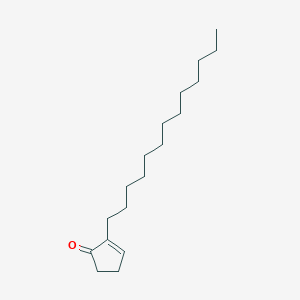
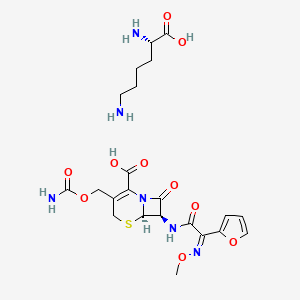
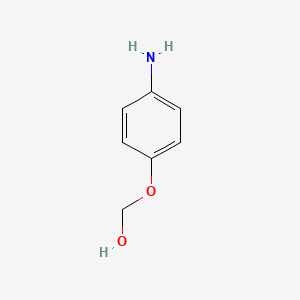
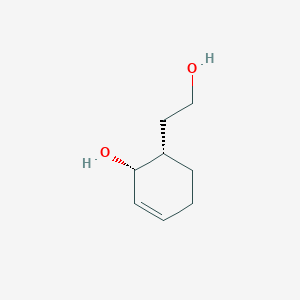
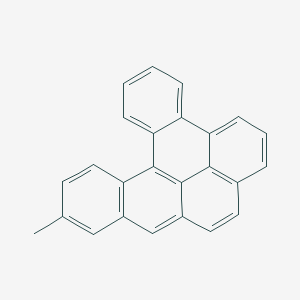
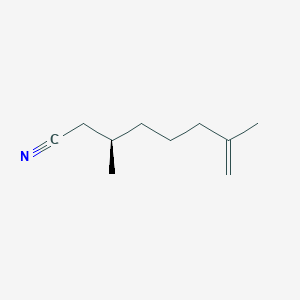
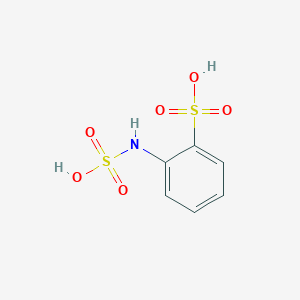
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)
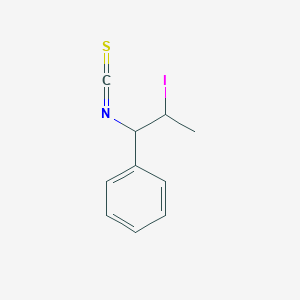
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
![3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B14496389.png)
![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)
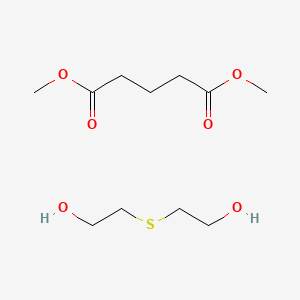
![1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14496409.png)
